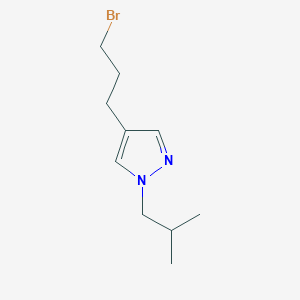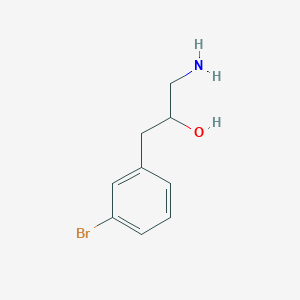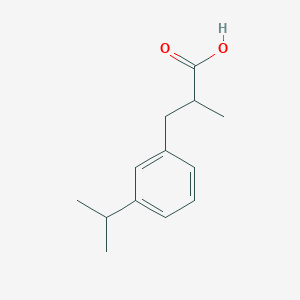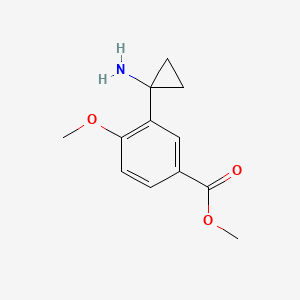![molecular formula C15H29ClN2O3 B13597785 tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling and subsequent protection of functional groups. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrochloric acid in water for acidic hydrolysis, sodium hydroxide in water for basic hydrolysis.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a carboxylic acid or other esters.
Applications De Recherche Scientifique
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of tert-butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic use of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Uniqueness
tert-Butyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C15H29ClN2O3 |
|---|---|
Poids moléculaire |
320.85 g/mol |
Nom IUPAC |
tert-butyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m0./s1 |
Clé InChI |
BTQXBBUMQUZBOD-ZOWNYOTGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@@H](C2)O.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)





![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)


![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)

